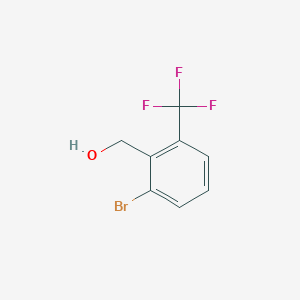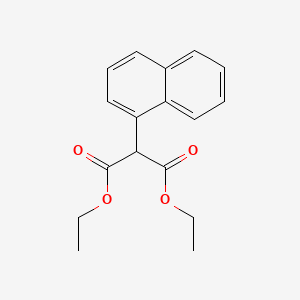
2-Bromo-6-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanol group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)benzyl alcohol typically involves the bromination of (2-(trifluoromethyl)phenyl)methanol. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of (2-Bromo-6-(trifluoromethyl)phenyl)aldehyde or (2-Bromo-6-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: Formation of (2-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Bromo-6-(methylsulfanyl)phenyl)methanol
- (2-Bromo-6-(trifluoromethyl)phenyl)aldehyde
Comparison: 2-Bromo-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C8H6BrF3O |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
[2-bromo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
VSYRFLKCTPBKGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CO)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B8813853.png)



![Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B8813884.png)




acetate](/img/structure/B8813906.png)
